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Introduction
Metabolic diseases, including obesity, type 2 diabetes (T2D), and nonalcoholic fatty liver

disease, represent a significant global health challenge. A growing body of evidence highlights

the pivotal role of chronic, low-grade inflammation in the onset and progression of these

conditions.[1][2] The C-C chemokine ligand 2 (CCL2), also known as monocyte

chemoattractant protein-1 (MCP-1), and its corresponding receptor, C-C chemokine receptor 2

(CCR2), are central to this inflammatory process.[1][2][3] The CCL2/CCR2 signaling axis

mediates the recruitment of monocytes and macrophages to metabolic tissues like adipose

tissue and the liver, driving inflammation and contributing to insulin resistance and tissue

damage.[3][4][5]

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the CCR2

receptor.[6][7][8] By blocking the interaction between CCL2 and CCR2, RS102895 inhibits the

downstream inflammatory cascade, making it a valuable tool for investigating the role of this

pathway in metabolic diseases and for evaluating the therapeutic potential of CCR2

antagonism. These application notes provide an overview of the mechanism of action,

quantitative data from preclinical models, and detailed experimental protocols for the use of

RS102895 in metabolic disease research.
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Mechanism of Action: The CCL2/CCR2 Signaling
Axis
The CCL2/CCR2 signaling axis is a key driver of inflammation in metabolic diseases. In

conditions of metabolic stress, such as obesity, various cells, including adipocytes and

endothelial cells, produce and secrete CCL2.[3] CCL2 then binds to the CCR2 receptor, which

is primarily expressed on the surface of monocytes, macrophages, and T cells.[3][4] This

binding event triggers a signaling cascade that leads to the chemotaxis, or directed migration,

of these immune cells to sites of inflammation in metabolic tissues.[3] The subsequent

infiltration of macrophages into adipose tissue, for instance, promotes a pro-inflammatory

environment that contributes to the development of insulin resistance.[4][5] RS102895 acts by

competitively binding to the CCR2 receptor, thereby preventing CCL2 from binding and

initiating the downstream signaling that leads to immune cell recruitment and inflammation.[6]
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Figure 1: Mechanism of RS102895 Action.

Applications in Preclinical Metabolic Disease
Models
RS102895 and other CCR2 antagonists have demonstrated beneficial effects in various animal

models of metabolic disease. Studies have shown that blockade of the CCL2/CCR2 pathway

can ameliorate insulin resistance, reduce macrophage infiltration into adipose tissue, and

decrease urinary albumin in diabetic mice.[9][10] In diet-induced obese (DIO) mice, CCR2

antagonism has been shown to reduce hyperglycemia and insulinemia, improve insulin

sensitivity, and decrease hepatic fat accumulation.[11] These findings suggest that RS102895
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is a valuable tool for studying the inflammatory component of metabolic disorders such as type

2 diabetes, obesity, and diabetic nephropathy.[9][11][12]

Quantitative Data Summary
The following table summarizes quantitative data from representative preclinical studies using

CCR2 antagonists, including RS102895, in models of metabolic disease.
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Model Compound
Dose &

Administration
Key Findings Reference

db/db Mice (Type

2 Diabetes)
RS102895 Not specified

Ameliorated

insulin

resistance,

decreased

urinary albumin,

and reduced

macrophage

infiltration.

[9]

db/db Mice

(Diabetic

Nephropathy)

RS504393

(CCR2

Antagonist)

Not specified

Improved insulin

resistance,

decreased

epididymal fat

mass, reduced

urinary albumin

excretion, and

suppressed pro-

fibrotic and pro-

inflammatory

cytokine

synthesis.

[13]

Diet-Induced

Obese (DIO)

Mice

CCX140-B

analog (CCR2

Antagonist)

Not specified

Blocked

inflammatory

macrophage

recruitment to

adipose tissue,

reduced

hyperglycemia

and insulinemia,

and improved

insulin sensitivity.

[11]

C57BL/6 Mice

(Inflammation

Model)

RS102895 5 mg/kg,

intraperitoneal

Effectively

blocked

monocyte

[14][15]
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injection, every 6

hours

migration to

lymph nodes.

Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) and Insulin
Resistance Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice using a high-fat

diet, followed by treatment with RS102895 to assess its effects on metabolic parameters.

Materials:

RS102895 hydrochloride

Vehicle (e.g., 10% DMSO in corn oil)[16]

Male C57BL/6 mice (6-8 weeks old)

High-fat diet (HFD; e.g., 45-60% kcal from fat)

Standard chow diet

Equipment for glucose and insulin tolerance tests (glucometer, insulin ELISA kit)

Materials for tissue collection and analysis (e.g., histology, flow cytometry, qPCR)

Procedure:

Acclimatization: Acclimate mice to the animal facility for at least one week.

Diet Induction: Divide mice into two groups: one receiving a standard chow diet and the other

a high-fat diet. Feed the respective diets for 8-12 weeks to induce obesity and insulin

resistance in the HFD group.[17]

Treatment Groups: Randomize the HFD-fed mice into at least two subgroups:

HFD + Vehicle
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HFD + RS102895

Drug Preparation and Administration:

Prepare a stock solution of RS102895 hydrochloride in an appropriate solvent (e.g.,

DMSO).[6][7]

Further dilute the stock solution in a suitable vehicle for in vivo administration (e.g., corn

oil).

Administer RS102895 or vehicle to the respective groups. A multi-dose regimen (e.g., 5

mg/kg, intraperitoneally, every 6-12 hours) may be necessary due to the short half-life of

RS102895.[14][15]

Metabolic Phenotyping:

Glucose Tolerance Test (GTT): After a period of treatment, perform a GTT by fasting the

mice overnight, administering a glucose bolus (e.g., 2 g/kg, intraperitoneally), and

measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120

minutes).

Insulin Tolerance Test (ITT): Perform an ITT by fasting the mice for 4-6 hours,

administering an insulin bolus (e.g., 0.75 U/kg, intraperitoneally), and measuring blood

glucose at defined intervals.

Endpoint Analysis:

At the end of the study, euthanize the mice and collect blood for analysis of plasma insulin,

lipids, and inflammatory markers.

Collect tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle

for histological analysis (e.g., H&E staining for lipid accumulation), flow cytometry (for

macrophage infiltration), and gene expression analysis (for inflammatory and metabolic

genes).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1662833?utm_src=pdf-body
https://www.medchemexpress.com/RS102895.html
https://www.selleckchem.com/products/rs-102895-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3875337/
https://pubmed.ncbi.nlm.nih.gov/23246255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Setup

Treatment Phase

Analysis

Acclimatization
(1 week)

High-Fat Diet Induction
(8-12 weeks)

Randomize into
Treatment Groups

Administer RS102895
or Vehicle

Metabolic Phenotyping
(GTT, ITT)

Endpoint Analysis
(Blood & Tissue)

Click to download full resolution via product page

Figure 2: Experimental Workflow for DIO Model.

Protocol 2: db/db Mouse Model of Type 2 Diabetes and
Diabetic Nephropathy
The db/db mouse is a genetic model of obesity, diabetes, and diabetic nephropathy.[18] This

protocol outlines the use of RS102895 in this model.
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Materials:

RS102895 hydrochloride

Vehicle

Male db/db mice and their lean db/m littermates (as controls)

Metabolic cages for urine collection

ELISA kits for urinary albumin and plasma insulin

Materials for kidney histology (e.g., PAS staining)

Procedure:

Animal Groups: At 6-8 weeks of age, divide db/db mice into two groups:

db/db + Vehicle

db/db + RS102895

A group of db/m mice receiving vehicle will serve as a non-diabetic control.

Treatment: Administer RS102895 or vehicle daily for a specified period (e.g., 8-12 weeks).

Monitoring:

Monitor body weight, food and water intake, and blood glucose levels weekly.

At regular intervals, place mice in metabolic cages for 24-hour urine collection to measure

urinary volume and albumin excretion.

Endpoint Analysis:

At the end of the treatment period, perform GTT and ITT as described in Protocol 1.

Collect blood to measure HbA1c, insulin, and lipid profiles.
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Euthanize mice and perfuse the kidneys. One kidney can be fixed for histological analysis

(e.g., PAS staining to assess mesangial expansion), and the other can be snap-frozen for

molecular analysis (e.g., gene expression of fibrotic and inflammatory markers).

Conclusion
RS102895 hydrochloride is a critical research tool for elucidating the role of the CCL2/CCR2

inflammatory axis in the pathophysiology of metabolic diseases. The provided protocols and

data offer a framework for designing and executing preclinical studies to evaluate the

therapeutic potential of CCR2 antagonism. By inhibiting macrophage-driven inflammation,

RS102895 and similar molecules hold promise for the development of novel treatments for type

2 diabetes, obesity, and their complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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